molecular formula C21H20FN3O3S B2810824 2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one CAS No. 612525-81-2

2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No. B2810824
CAS RN: 612525-81-2
M. Wt: 413.47
InChI Key: APMZSQUCPGSALH-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a useful research compound. Its molecular formula is C21H20FN3O3S and its molecular weight is 413.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Synthetic Approaches

Research has developed new procedures for preparing compounds within this class, including the targeted chemical structure, by condensation reactions. These methods involve the condensation of triazole-thiones with acryloyl chlorides, leading to the formation of the thiazine ring characteristic of triazolo[5,1-b][1,3]thiazin-7-ones (Britsun et al., 2004).

Chemical Reactions

The reactivity of these compounds has been explored in reactions with aryl bromomethyl ketones and benzyl bromide, yielding various derivatives. These reactions underscore the compounds' versatility in chemical transformations, providing pathways to new structures (Britsun et al., 2005).

Biological Activities

Antimicrobial and Antitumor Activities

Some derivatives in this category have shown promising antimicrobial and antitumor activities. For instance, certain substituted triazolo and thiazolo derivatives have been synthesized and evaluated for their biological activities, demonstrating potential as therapeutic agents (Mohan, 2002).

Pharmacological Activities

The pharmacological profiles of some derivatives, including anti-inflammatory, analgesic, antioxidant, and antimicrobial activities, have been investigated, highlighting the compounds' diverse potential in drug development (Chidananda et al., 2012).

properties

IUPAC Name

2-(3,4-diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-3-27-16-9-8-14(11-17(16)28-4-2)20-23-21-25(24-20)19(26)12-18(29-21)13-6-5-7-15(22)10-13/h5-11,18H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMZSQUCPGSALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC(=CC=C4)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

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